5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide
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Overview
Description
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a pyridine group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide typically involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the piperazine ring, and finally the attachment of the pyridine group. Common reagents used in these reactions include indole-2-carboxylic acid, piperazine, and pyridine-2-carboxaldehyde. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and consistent production of the compound while minimizing the risk of contamination and ensuring high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce different amine derivatives.
Scientific Research Applications
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The piperazine ring and pyridine group may also contribute to the compound’s overall activity by enhancing its binding properties and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno[3,2-b]pyridine 4-oxide
- Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate dihydrochloride
Uniqueness
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole, piperazine, and pyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H27N5O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C24H27N5O3/c30-22(26-17-19-7-3-4-11-25-19)9-5-10-23(31)28-12-14-29(15-13-28)24(32)21-16-18-6-1-2-8-20(18)27-21/h1-4,6-8,11,16,27H,5,9-10,12-15,17H2,(H,26,30) |
InChI Key |
HHULAVMRODQGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)NCC2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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